molecular formula C11H14N4O B11800545 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol

Cat. No.: B11800545
M. Wt: 218.26 g/mol
InChI Key: VTHHWQDLCTUGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-one.

    Reduction: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-1H-pyrazol-4-yl)methanol
  • 1-Phenyl-1H-pyrazol-4-yl)methanol
  • 3,5-Dimethyl-1H-pyrazol-4-yl)methanol

Uniqueness

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-methyl-2-(1-propan-2-ylpyrazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H14N4O/c1-7(2)15-6-9(5-12-15)11-13-8(3)4-10(16)14-11/h4-7H,1-3H3,(H,13,14,16)

InChI Key

VTHHWQDLCTUGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CN(N=C2)C(C)C

Origin of Product

United States

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